molecular formula C17H22N6O2 B2512609 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034210-05-2

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2512609
CAS No.: 2034210-05-2
M. Wt: 342.403
InChI Key: IBBYPJAXVYHOAD-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound that features a triazine ring, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The primary products are amines or alcohols.

    Substitution: Substituted triazine derivatives are the main products.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-6-morpholino-1,3,5-triazine
  • N-(4-morpholinobenzyl)benzamide
  • N-(4-(dimethylamino)phenyl)benzamide

Uniqueness

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is unique due to the combination of its triazine and morpholine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22(2)16-19-14(12-18-15(24)13-6-4-3-5-7-13)20-17(21-16)23-8-10-25-11-9-23/h3-7H,8-12H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBYPJAXVYHOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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